molecular formula C19H13Cl2N3S B2915148 2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1207048-24-5

2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2915148
CAS No.: 1207048-24-5
M. Wt: 386.29
InChI Key: MGIREXJBJGTKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a pyrazolo-pyrazine derivative characterized by a bicyclic heteroaromatic core. The compound features two chlorophenyl substituents: a 3-chlorophenyl group at the 2-position and a (4-chlorobenzyl)sulfanyl group at the 4-position. The sulfanyl (-S-) linker in the 4-position provides structural flexibility, which may influence binding interactions in biological targets.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(4-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c20-15-6-4-13(5-7-15)12-25-19-18-11-17(23-24(18)9-8-22-19)14-2-1-3-16(21)10-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIREXJBJGTKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the chlorophenyl groups: This step may involve nucleophilic substitution reactions using chlorobenzene derivatives.

    Attachment of the sulfanyl group: This can be done through thiolation reactions using thiol reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups (if present) to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight logP Key Modifications
Target Compound 2-(3-chlorophenyl), 4-[(4-chlorobenzyl)sulfanyl] ~423.3 (estimated) ~5.0 Dual chloro substitution enhances lipophilicity
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 2-(4-methoxyphenyl), 4-[(3-fluorobenzyl)sulfanyl] 365.43 ~4.5 Methoxy group increases polarity; fluorine reduces steric bulk
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 2-(3-chloro-4-ethoxyphenyl), 4-[(3-fluorobenzyl)sulfanyl] ~453.9 ~5.2 Ethoxy group extends metabolic stability; fluorine enhances electronegativity
2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 2-(3-chlorophenyl), 4-[(4-methoxybenzyl)sulfanyl] 381.88 4.689 Methoxy substitution lowers logP vs. chloro analogs

Key Observations :

  • Chlorine vs.
  • Sulfanyl Linker : All analogs retain the sulfanyl group, critical for hydrogen bonding or hydrophobic interactions.

Pyrazolo[1,5-a]Pyrimidinone and Pyrimidine Derivatives

Key Observations :

  • Core Flexibility: Pyrazolo[1,5-a]pyrimidines/pyrimidinones exhibit broader bioactivity (e.g., kinase inhibition ) compared to pyrazolo-pyrazines, likely due to their purine-like structure.
  • Substituent Impact : Chlorophenyl groups enhance antiparasitic activity (e.g., MK82 ), while trifluoromethyl groups in pyrimidines improve metabolic stability .

Triazole and Benzoxazine Derivatives

  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones : These compounds show herbicidal and antifungal activity, with chiral centers enhancing efficacy. However, their triazole core differs significantly from the pyrazolo-pyrazine scaffold.

Biological Activity

The compound 2-(3-chlorophenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and other therapeutic potentials.

Chemical Structure and Synthesis

The compound's structure features a pyrazolo[1,5-a]pyrazine core with chlorophenyl and sulfanyl substituents. The synthesis typically involves multi-step processes that include the formation of the pyrazine nucleus followed by functionalization to introduce the chlorophenyl and sulfanyl groups. Recent advancements in synthetic methodologies have improved yields and purity of such compounds, enabling better biological evaluations.

Anticancer Activity

The pyrazolo[1,5-a]pyrazine derivatives have shown promising anticancer activity in various studies. For instance:

  • In vitro Studies : A recent study evaluated the anticancer properties of similar pyrazolo compounds using the MDA-MB-231 (human breast cancer) cell line. The results indicated that certain derivatives exhibited significant growth inhibition compared to controls, suggesting potential as anticancer agents .
  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis through pathways involving caspases and reactive oxygen species (ROS), enhancing their therapeutic efficacy against cancer cells .

Antifungal Activity

Research has also highlighted the antifungal potential of pyrazolo compounds:

  • In vitro Antifungal Testing : Compounds related to this compound have been tested against various fungal strains. Results indicated good antifungal activity against pathogens such as Candida albicans and Aspergillus niger, suggesting their utility in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo compounds. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the bioactivity by improving binding affinity to target proteins.
  • Core Modifications : Variations in the pyrazine core can lead to different biological profiles, indicating that careful structural modifications can yield more potent derivatives .

Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult Summary
AnticancerMDA-MB-231 (breast cancer)Significant growth inhibition observed
AntifungalCandida albicansGood antifungal activity
Aspergillus nigerEffective against multiple strains

Case Studies

  • Anticancer Evaluation : A library of pyrazolo derivatives was screened for cytotoxicity against various cancer cell lines using MTT assays. The most active compounds showed IC50 values in low micromolar ranges, indicating strong potential for development as anticancer therapeutics.
  • Antifungal Screening : In a comparative study, several pyrazolo derivatives were tested against standard antifungal agents. The results demonstrated that some derivatives had comparable or superior activity against resistant fungal strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.